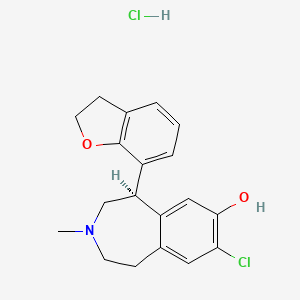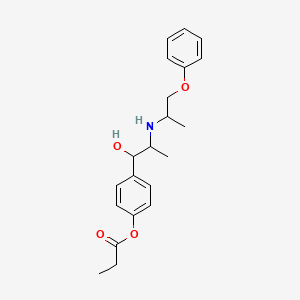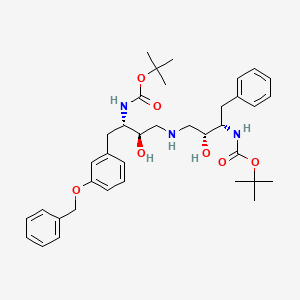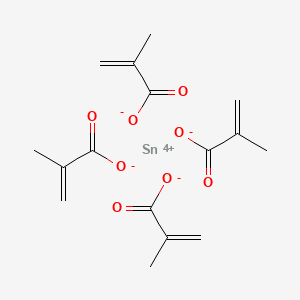
Tin(4+) methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(4+) methacrylate is an organotin compound where tin is in the +4 oxidation state and is bonded to methacrylate ligands. This compound is of interest due to its potential applications in polymer chemistry and materials science. This compound can act as a catalyst in polymerization reactions and has unique properties that make it valuable in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tin(4+) methacrylate typically involves the reaction of tin(IV) chloride with methacrylic acid or its derivatives. One common method is to react tin(IV) chloride with sodium methacrylate in an organic solvent such as acetonitrile. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the tin compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tin(4+) methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can initiate or catalyze the polymerization of methacrylate monomers, leading to the formation of polymethacrylates.
Substitution: The methacrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or other initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane at elevated temperatures.
Substitution: Reactions with other carboxylates or ligands in organic solvents under controlled conditions.
Major Products
Polymethacrylates: Formed through polymerization reactions.
Substituted Tin Compounds: Formed through ligand substitution reactions.
Aplicaciones Científicas De Investigación
Tin(4+) methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.
Materials Science: Employed in the synthesis of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form cross-linked polymer networks.
Mecanismo De Acción
The mechanism by which Tin(4+) methacrylate exerts its effects in polymerization involves the coordination of the tin center with the methacrylate monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The tin center can also stabilize the growing polymer chain, preventing premature termination and leading to high molecular weight polymers .
Comparación Con Compuestos Similares
Similar Compounds
Tin(IV) chloride: A precursor to Tin(4+) methacrylate, used in various chemical reactions.
Butyltin(IV) carboxylates: Similar organotin compounds used in polymerization and other catalytic processes.
Uniqueness
This compound is unique due to its ability to act as both a catalyst and a monomer in polymerization reactions. This dual functionality allows for the synthesis of polymers with tailored properties and enhanced performance in various applications .
Conclusion
This compound is a versatile compound with significant potential in polymer chemistry, materials science, and biomedical applications. Its unique properties and ability to facilitate polymerization reactions make it a valuable compound for scientific research and industrial processes.
Propiedades
Número CAS |
94275-86-2 |
|---|---|
Fórmula molecular |
C16H20O8Sn |
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
2-methylprop-2-enoate;tin(4+) |
InChI |
InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
Clave InChI |
KQWBJUXAIXBZTC-UHFFFAOYSA-J |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


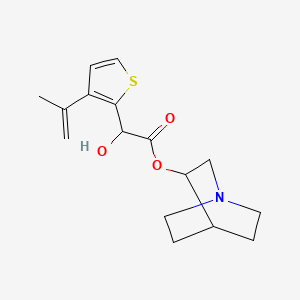
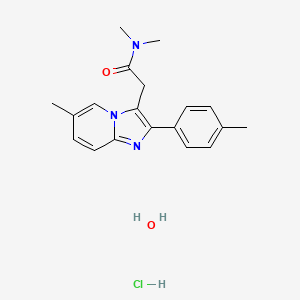
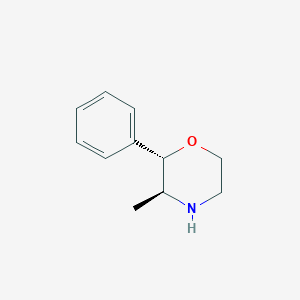
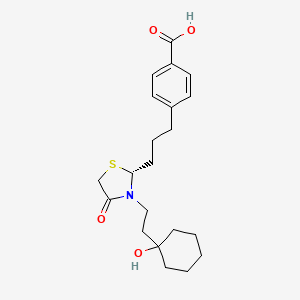
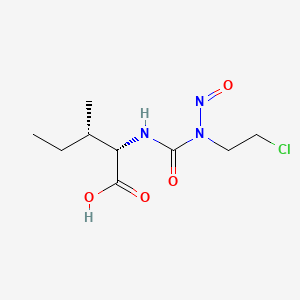
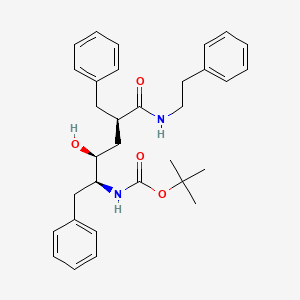
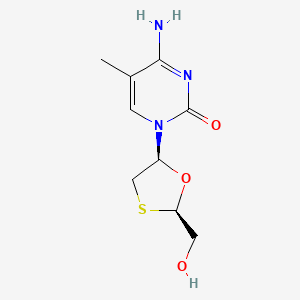
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
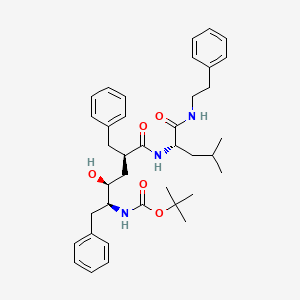
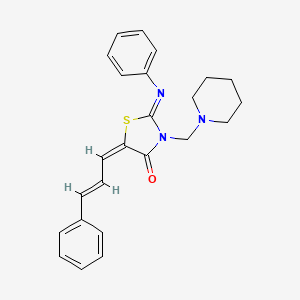
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
